molecular formula C13H10N2S B1333642 3-Amino-4-(phenylsulfanyl)benzenecarbonitrile CAS No. 337923-85-0

3-Amino-4-(phenylsulfanyl)benzenecarbonitrile

Cat. No. B1333642
M. Wt: 226.3 g/mol
InChI Key: JZJNVBOMYDXLIY-UHFFFAOYSA-N
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Description

3-Amino-4-(phenylsulfanyl)benzenecarbonitrile is a biochemical used for proteomics research . It has a molecular formula of C13H10N2S and a molecular weight of 226.3 .


Molecular Structure Analysis

The molecular structure of 3-Amino-4-(phenylsulfanyl)benzenecarbonitrile consists of 13 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .

Scientific Research Applications

Crystal Structure Analysis

3-Amino-4-(phenylsulfanyl)benzenecarbonitrile is a polysubstituted benzene derivative. Studies on similar compounds reveal insights into their crystal structures, which consist of phenyl moieties, methyl groups, a cyano group, an amino group, and other functional groups. These structures exhibit significant dihedral angles between benzene rings and coplanar arrangements with connected rings (Wan-qiang Zhang, 2013).

Photoredox Photoinitiating Systems

Derivatives of 3-Amino-4-(phenylsulfanyl)benzenecarbonitrile have been explored as photoinitiators in 3D printing photopolymerization processes. These derivatives are effective in initiating free-radical polymerization of acrylates and cationic photopolymerization of epoxides under UV-A and visible light. The study of these derivatives provides insights into the initiation mechanisms and the efficacy of photopolymerization (Tomal, Pilch, Chachaj-Brekiesz, Ortyl, 2019).

Chemical Synthesis and Reactivity

The compound has been utilized in the synthesis of various derivatives, demonstrating its reactivity with different chemicals. For instance, its reactivity towards dimethylformamide dimethyl acetal, carbon disulfide, urea, and thiourea has been studied. Additionally, its antimicrobial activity has been reported, highlighting its potential in the development of new pharmaceuticals (Y. M. Elkholy, M. A. Morsy, 2006).

Molecular Structure and Packing

Investigations into similar amino benzonitrile derivatives have provided valuable information on molecular structures and packing. These studies have shown how different substituents affect the overall geometry and interactions of the molecules, which is critical for understanding their chemical and physical properties (A. Heine, R. Herbst‐Irmer, D. Stalke, W. Kühnle, K. Zachariasse, 1994).

Photocatalysis

Derivatives of this compound have been used as photocatalysts for the decarboxylative arylation of α-amino acids and α-oxy acids with arylnitriles. This showcases their utility in light-driven chemical reactions to produce a variety of benzylic amines and ethers (Yiyang Chen, P. Lu, Yanguang Wang, 2019).

Polymerization Processes

Research has explored the applications of amino-benzene dicarbonitrile derivatives in various photopolymerization processes. These compounds have been found to be effective in cationic ring-opening photopolymerization of epoxides and free-radical photopolymerization of acrylates, highlighting their versatility in polymer chemistry (Emilia Hola, Maciej Pilch, Mariusz Galek, J. Ortyl, 2020).

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. These studies contribute to the development of new antimicrobial agents, demonstrating the compound's potential in medical applications (S. Rostamizadeh, Masoomeh Nojavan, R. Aryan, H. Sadeghian, Mahdieh Davoodnejad, 2013).

Solar Cell Efficiency

Studies on related compounds show their application in enhancing the efficiency of polymer solar cells. These findings are significant for the development of more efficient and sustainable energy sources (Seonju Jeong, Sungho Woo, H. Lyu, Y. Han, 2011).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

3-amino-4-phenylsulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c14-9-10-6-7-13(12(15)8-10)16-11-4-2-1-3-5-11/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJNVBOMYDXLIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370712
Record name 3-Amino-4-(phenylsulfanyl)benzenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(phenylsulfanyl)benzenecarbonitrile

CAS RN

337923-85-0
Record name 3-Amino-4-(phenylsulfanyl)benzenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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